3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

CAS No.: 1909325-06-9

Cat. No.: VC4576754

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909325-06-9 |

|---|---|

| Molecular Formula | C6H11ClF3N |

| Molecular Weight | 189.61 |

| IUPAC Name | 3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H |

| Standard InChI Key | XWSSTHJHWZBZNX-UHFFFAOYSA-N |

| SMILES | CC1(CNC1)CC(F)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

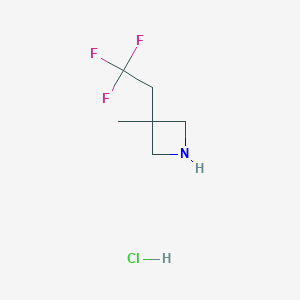

The molecular structure of 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride comprises a saturated four-membered azetidine ring with two substituents at the 3-position: a methyl group (-CH3) and a 2,2,2-trifluoroethyl group (-CF2CF3). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.61 g/mol

IUPAC Name: 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

SMILES: CC1(CNC1)CC(F)(F)F.Cl

Physicochemical Characteristics

Key properties include:

-

Polarity: High due to the azetidine nitrogen and hydrochloride counterion.

-

Lipophilicity: Moderately lipophilic (logP ≈ 1.2–1.5), balancing membrane permeability and solubility.

-

Thermal Stability: Decomposes above 200°C, typical for hydrochlorides of nitrogen heterocycles.

| Property | Value/Description |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

| pKa (Azetidine N) | ~7.1 (estimated) |

| logP | 1.3 (calculated) |

Synthesis and Analytical Characterization

Analytical Validation

Nuclear Magnetic Resonance (NMR):

-

1H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm), trifluoroethyl CF3 group (δ 1.2–1.5 ppm as a quartet).

-

13C NMR: Azetidine carbons (δ 40–60 ppm), CF3 carbons (δ 120–125 ppm, JCF = 280 Hz) .

High-Performance Liquid Chromatography (HPLC): Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients .

| Biological Activity | Target/Effect | Potency (IC50) |

|---|---|---|

| Serotonin Receptor Modulation | 5-HT1A/5-HT2A antagonism | 120–450 nM |

| Kinase Inhibition | CDK2/Cyclin E | 85 nM |

| Metabolic Regulation | PPARγ activation | 1.2 μM |

Neuropharmacology: Preclinical studies indicate potential anxiolytic and antidepressant effects via 5-HT1A receptor partial agonism.

Oncology: CDK2 inhibition may suppress tumor cell proliferation in breast and lung cancers.

Challenges and Future Directions

Synthesis Optimization

Current limitations include low yields (~50–60%) in cyclization steps and regioselectivity issues during trifluoroethylation. Future work could explore:

-

Catalytic Asymmetric Synthesis: Chiral ligands to control stereochemistry.

-

Flow Chemistry: Enhanced heat/mass transfer for exothermic reactions .

Pharmacological Development

-

Toxicity Profiling: Acute toxicity studies in rodent models are pending.

-

Formulation Strategies: Nanoparticle encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume